Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate
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Overview
Description
Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate is an organic compound with the molecular formula C15H12Br2O3 This compound is characterized by the presence of two bromine atoms and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate typically involves the reaction of 4-bromophenol with 2-bromo-2-phenylacetic acid in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products
Nucleophilic Substitution: Products include substituted phenylacetates with various functional groups.
Oxidation: The major product is 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetic acid.
Reduction: The major product is 2-bromo-2-[3-(4-bromophenoxy)phenyl]ethanol.
Scientific Research Applications
Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-bromophenoxy)acetate: Similar structure but lacks the additional bromine atom on the phenyl ring.
Methyl 4-bromo-3-((2,6-dimethylphenyl)amino)benzoate: Contains a bromine atom and an ester group but differs in the substitution pattern on the aromatic ring.
Methyl 2-bromo-2-(4-methoxyphenyl)acetate: Similar ester and bromine functionalities but with a methoxy group instead of a bromophenoxy group.
Uniqueness
Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate is unique due to the presence of two bromine atoms and an ester group, which confer specific reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C15H12Br2O3 |
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Molecular Weight |
400.06 g/mol |
IUPAC Name |
methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate |
InChI |
InChI=1S/C15H12Br2O3/c1-19-15(18)14(17)10-3-2-4-13(9-10)20-12-7-5-11(16)6-8-12/h2-9,14H,1H3 |
InChI Key |
JOTNBWDXQYTCJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)OC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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